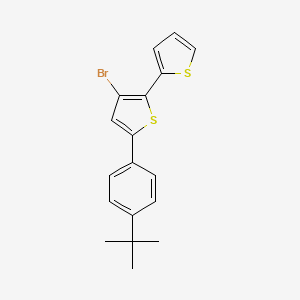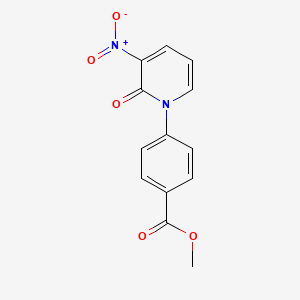![molecular formula C8H6ClF3N4 B13048412 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that contains a pyrazolo[3,4-D]pyrimidine core This compound is of interest due to its unique chemical structure, which includes a trifluoroethyl group, a chloro substituent, and a methyl group
準備方法
The synthesis of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-D]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with formamide or other suitable reagents.
Introduction of the trifluoroethyl group: This can be done using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The trifluoroethyl group can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.
Industrial applications: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the chloro and methyl groups can influence its reactivity and selectivity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine include:
4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the trifluoroethyl group, which can affect its reactivity and applications.
6-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine: Lacks the chloro group, which can influence its chemical behavior.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine: Lacks the methyl group, which can affect its binding affinity and selectivity.
特性
分子式 |
C8H6ClF3N4 |
|---|---|
分子量 |
250.61 g/mol |
IUPAC名 |
4-chloro-6-methyl-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N4/c1-4-14-6(9)5-2-13-16(7(5)15-4)3-8(10,11)12/h2H,3H2,1H3 |
InChIキー |
KRDISYMEALOZCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=NN2CC(F)(F)F)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



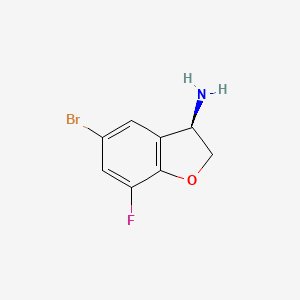
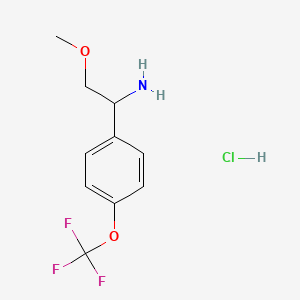
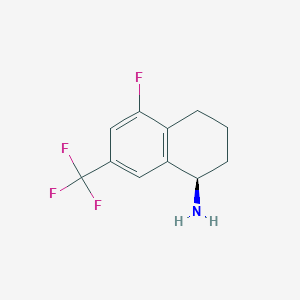
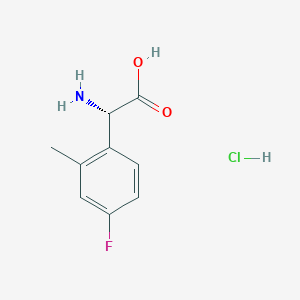
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
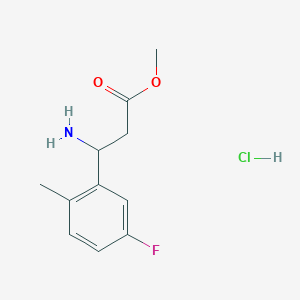
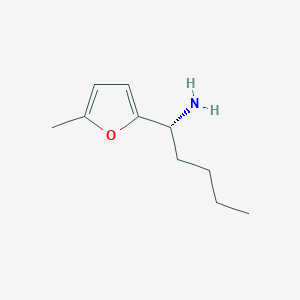
![Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
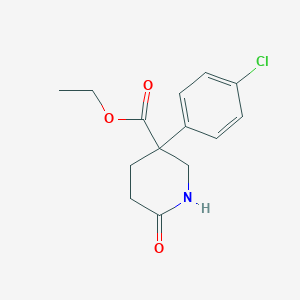
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)

